3-(Benzyloxy)butan-2-one
Description
These compounds are typically used in research and development (R&D) settings, often serving as intermediates in organic synthesis or pharmaceutical exploration. Limited toxicity and ecological data are available, necessitating careful handling by trained professionals .
Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDILDCHVPFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-(Benzyloxy)butan-2-one. Key differences in molecular structure, properties, and applications are highlighted below:
Structural and Functional Group Analysis
Physicochemical Properties
- 4-(4-(Benzyloxy)-3-methoxyphenyl)butan-2-one: Stability: Stable under normal conditions but incompatible with strong acids, bases, oxidizers, and reducers .
- 3-(1,3-Benzodioxol-5-yloxy)-2-butanone: Lower molecular weight (208.21) compared to the benzyloxy-methoxyphenyl analog, likely due to the absence of a phenyl ring. The benzodioxol group may enhance electron density, altering reactivity in substitution reactions .
- 3-Methyl-3-methoxybutanol: Boiling point: 174°C, suggesting higher volatility than aromatic ketones. The hydroxyl group increases polarity, improving water solubility relative to ketones .
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